1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372682
InChI: InChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3
SMILES:
Molecular Formula: C10H9FN2O3S
Molecular Weight: 256.26 g/mol

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16372682

Molecular Formula: C10H9FN2O3S

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole -

Specification

Molecular Formula C10H9FN2O3S
Molecular Weight 256.26 g/mol
IUPAC Name 1-(4-fluoro-3-methoxyphenyl)sulfonylpyrazole
Standard InChI InChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3
Standard InChI Key PHTRJYVAEJKSCK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

1-(4-Fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a benzenesulfonyl group substituted at the 4-position with fluorine and the 3-position with a methoxy group. The sulfonyl group (–SO₂–) bridges the aromatic systems, conferring polarity and influencing electronic delocalization.

Table 1: Key Molecular Descriptors

PropertyValue/Description
IUPAC Name1-(4-Fluoro-3-methoxyphenyl)sulfonylpyrazole
Molecular FormulaC₁₀H₉FN₂O₃S
Molecular Weight256.26 g/mol
Canonical SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F
InChI KeyPHTRJYVAEJKSCK-UHFFFAOYSA-N
PubChem CID6499730

The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized electronic environment, enhancing the compound’s reactivity in substitution and coupling reactions.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while the methoxy group resonates as a singlet near δ 3.8 ppm. The aromatic protons of the fluorinated benzene ring show splitting patterns consistent with fluorine coupling (e.g., δ 7.2–7.8 ppm).

  • ¹³C NMR: The sulfonyl group’s sulfur-bound carbon appears at δ 125–135 ppm, while the fluorine-substituted carbon resonates upfield due to electron withdrawal.

Mass Spectrometry (MS):
The molecular ion peak at m/z 256.26 confirms the molecular weight, with fragmentation patterns indicating cleavage of the sulfonyl bridge and loss of the methoxy group (–OCH₃).

Computational Studies:
Density functional theory (DFT) calculations predict a planar geometry for the pyrazole ring, with the sulfonyl group adopting a conformation perpendicular to the benzene ring to minimize steric hindrance.

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

  • Sulfonylation of Pyrazole:
    Pyrazole reacts with 4-fluoro-3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 25–40°C.

    Pyrazole+Ar-SO2ClBase, DCM1-(Ar-SO2)-1H-pyrazole\text{Pyrazole} + \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{Base, DCM}} \text{1-(Ar-SO}_2\text{)-1H-pyrazole}

    Here, Ar = 4-fluoro-3-methoxyphenyl.

  • Purification:
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 2: Standard Reaction Conditions

ParameterSpecification
ReagentsPyrazole, 4-fluoro-3-methoxybenzenesulfonyl chloride, triethylamine
SolventDichloromethane or THF
Temperature25–40°C
Reaction Time4–6 hours
Yield65–75%

Alternative Methods and Modifications

  • Microwave-Assisted Synthesis: Reduces reaction time to 30–60 minutes with comparable yields.

  • Solid-Phase Synthesis: Enables high-throughput production using polymer-supported sulfonyl chlorides .

Reactivity and Functionalization

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms directing incoming electrophiles. For example:

  • Nitration: Yields 4-nitro derivatives using HNO₃/H₂SO₄.

  • Halogenation: Bromine or iodine in acetic acid generates 4-halo analogs.

Nucleophilic Aromatic Substitution

The fluorine atom on the benzene ring participates in nucleophilic displacement with amines or alkoxides under basic conditions:

Ar-F+NH3K2CO3,DMFAr-NH2+F\text{Ar-F} + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ar-NH}_2 + \text{F}^-

Cross-Coupling Reactions

Applications in Scientific Research

Medicinal Chemistry

  • Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, making the compound a candidate for kinase inhibitors.

  • Antimicrobial Agents: Fluorine enhances membrane permeability, potentiating activity against Gram-positive bacteria.

Materials Science

  • Polymer Additives: Improves thermal stability in sulfonated polyether ether ketone (SPEEK) membranes.

  • Luminescent Materials: Pyrazole derivatives exhibit blue fluorescence, useful in OLED design .

Physical and Chemical Properties

Table 3: Physicochemical Data

PropertyValue
Melting Point142–145°C
SolubilityDMSO > DCM > Ethanol > Water
LogP (Partition Coefficient)1.8 (predicted)
StabilityStable under inert atmosphere; hydrolyzes in strong acids/bases

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